molecular formula C12H12Cl2O2 B2520112 Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate CAS No. 1254380-71-6

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

Cat. No.: B2520112
CAS No.: 1254380-71-6
M. Wt: 259.13
InChI Key: YUGSBHRZJHUFOR-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,6-dichlorophenyl group attached to a 2-methylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has investigated its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to bind to these enzymes, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(2,4-dichlorophenyl)-2-methylprop-2-enoate: Similar structure but with chlorine atoms at different positions on the phenyl ring.

    Ethyl 3-(2,6-difluorophenyl)-2-methylprop-2-enoate: Similar structure but with fluorine atoms instead of chlorine atoms.

Properties

IUPAC Name

ethyl (E)-3-(2,6-dichlorophenyl)-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSBHRZJHUFOR-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)Cl)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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